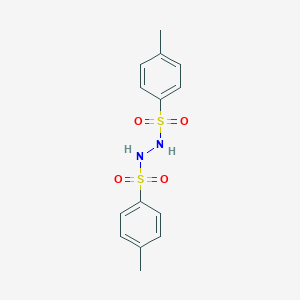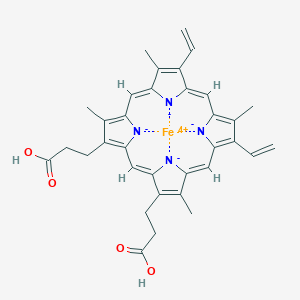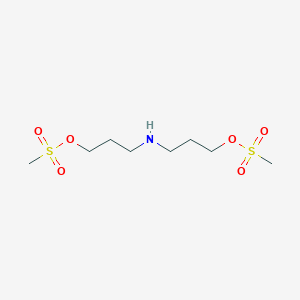
Improsulfan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Improsulfan is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonated derivative of the well-known anticancer drug, busulfan, and has shown promising results in various studies.
Applications De Recherche Scientifique
Antitumor Effectiveness in Cancer Research
Improsulfan has been shown to have significant antitumor activity. Studies have demonstrated its effectiveness against Yoshida sarcoma cells, with one study revealing that improsulfan, when used in sequential treatment with cyclophosphamide, increased the mean survival time of rats bearing Yoshida ascites sarcoma (Okumoto & Imamura, 1976). Another study highlighted its effectiveness on nitrogen mustard-resistant Yoshida sarcoma cells, showing that these cells were highly susceptible to improsulfan (Okumoto, Sugimoto, & Imamura, 1977).
Impact on DNA Synthesis in Cancer Cells
Improsulfan also affects DNA synthesis in cancer cells. A study on rat ascites hepatoma cells found that improsulfan inhibited ultraviolet light-induced unscheduled DNA synthesis more than semiconservative DNA synthesis (Okumoto & Imamura, 1977).
Propriétés
Numéro CAS |
13425-98-4 |
|---|---|
Nom du produit |
Improsulfan |
Formule moléculaire |
C8H19NO6S2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate |
InChI |
InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3 |
Clé InChI |
DBIGHPPNXATHOF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Color/Form |
Crystals |
melting_point |
115.5 °C 94-95 °C |
Autres numéros CAS |
13425-98-4 3458-22-8 |
Numéros CAS associés |
32784-82-0 (tosylate) 3458-22-8 (hydrochloride) |
Synonymes |
3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



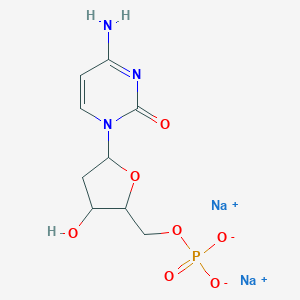
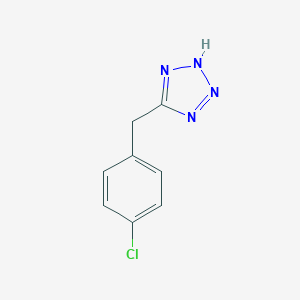
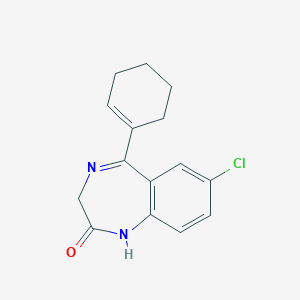
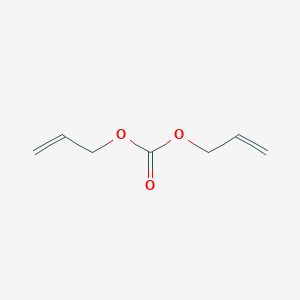
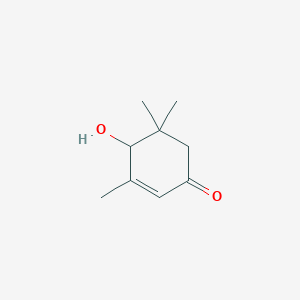
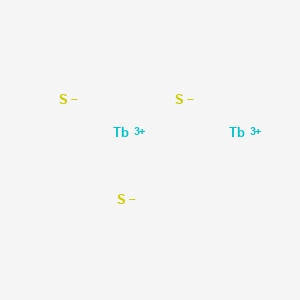
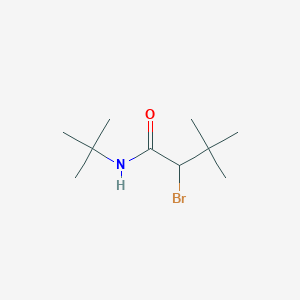
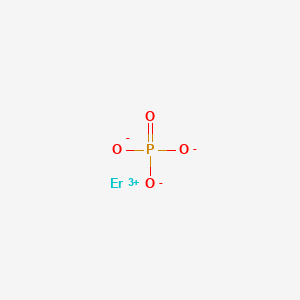
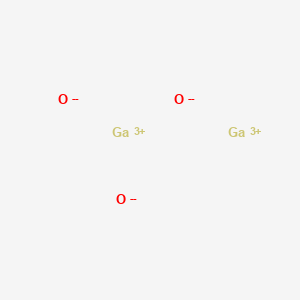
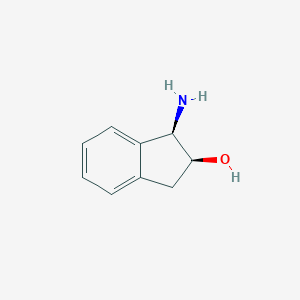
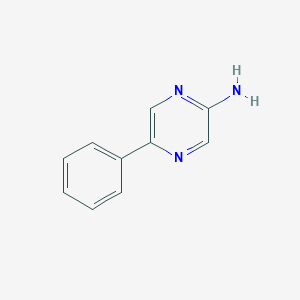
amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
